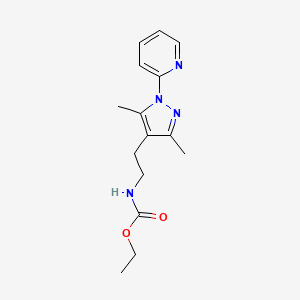

ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate

Description

Ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a pyridin-2-yl group at position 1, and an ethyl carbamate moiety attached via an ethyl chain at position 2. The ethyl carbamate group may enhance metabolic stability compared to ester or amide analogs, though this requires empirical validation.

Properties

IUPAC Name |

ethyl N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-4-21-15(20)17-10-8-13-11(2)18-19(12(13)3)14-7-5-6-9-16-14/h5-7,9H,4,8,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQMFVBSWVJFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway, specifically the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound prevents the progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells.

Biological Activity

Ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

1. Chemical Structure and Synthesis

The molecular structure of ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate includes a pyridine ring and a pyrazole moiety, which are known for their biological significance. The synthesis typically involves multiple steps, including the reaction of 3,5-dimethylpyrazole with ethyl carbamate derivatives.

Synthesis Overview:

- Starting Materials: 3,5-dimethylpyrazole, ethyl carbamate.

- Reagents: Solvents like methanol or chloroform and catalysts as needed.

- Yield: Varies depending on conditions but can reach up to 88% in optimized reactions .

2.1 Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown inhibition against various cancer cell lines, including HeLa and A375 cells. Ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate has been evaluated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Case Study:

A study reported an IC50 value of 0.36 µM for CDK2 inhibition by related compounds . This suggests that ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate may possess similar or enhanced inhibitory effects.

2.2 Anti-inflammatory Activity

The compound's structure allows it to interact with inflammatory pathways. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Research Findings:

In vitro assays demonstrated that certain pyrazole derivatives significantly reduced TNF-alpha and IL-6 levels in stimulated macrophages . This anti-inflammatory activity may be attributed to the modulation of signaling pathways involved in inflammation.

The mechanisms through which ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific kinases involved in cell proliferation.

- Modulation of Gene Expression: It could influence gene expression related to apoptosis and inflammation.

4. Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Divergences

The target compound shares a pyrazole-pyridine backbone with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

- Substituent Effects: The ethyl carbamate group in the target compound may confer greater hydrolytic stability compared to the sulfonamide in ’s compound or the ester in ’s analog . The thiazole carbamoyl group in ’s pyrrole derivative introduces aromatic heterocyclic diversity, which could modulate receptor binding .

Key Observations:

- The sulfonamide derivative () exhibits a high melting point (138–142°C), likely due to hydrogen bonding from the sulfonamide and carbamoyl groups .

- IR data for ’s compound confirms the presence of carbonyl (1726 cm⁻¹) and sulfonamide (1164 cm⁻¹) groups, critical for functional group identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.